Ethyl phosphorodiamidate is a chemical compound with significant relevance in the field of medicinal chemistry and biochemistry. It belongs to a class of phosphoramidates, which are characterized by the presence of phosphorus bonded to nitrogen-containing groups. This compound has garnered attention for its potential applications in nucleic acid therapeutics, particularly as a modification in oligonucleotide design due to its ability to enhance stability and binding affinity.
Ethyl phosphorodiamidate can be classified under phosphoramidates, which are derivatives of phosphoric acid where one or more of the hydroxyl groups are replaced by amino groups. It is structurally related to other phosphorodiamidate compounds that are utilized in the development of antisense oligonucleotides and other nucleic acid-based therapies. The compound's molecular formula is with a molecular weight of approximately 180.1851 g/mol .
The synthesis of ethyl phosphorodiamidate can be achieved through various methods, primarily focusing on the reaction of phosphorus-containing reagents with amines. A notable approach involves the use of diethyl phosphite as a precursor, which reacts with amines in a process that can be categorized into several synthetic routes:
Recent advancements have also introduced more efficient synthetic routes that minimize waste and improve yields, such as using H-phosphonate chemistry for the synthesis of morpholino oligomers containing phosphorodiamidate linkages .
Ethyl phosphorodiamidate features a phosphorus atom bonded to two ethyl groups and two nitrogen atoms, forming a unique structure that contributes to its chemical properties. The compound can be represented by its structural formula:
This configuration allows for specific interactions with biological molecules, enhancing its utility in therapeutic applications .
Ethyl phosphorodiamidate participates in various chemical reactions typical of phosphoramidates. These include:
The mechanism by which ethyl phosphorodiamidate exerts its effects primarily involves its incorporation into oligonucleotide structures. When used in antisense oligonucleotides, it enhances binding affinity to target RNA sequences through steric hindrance and improved metabolic stability. This modification reduces susceptibility to nucleases, thereby prolonging the therapeutic effect of these molecules in biological systems .
Ethyl phosphorodiamidate exhibits several notable physical and chemical properties:
Relevant data regarding its melting point, boiling point, and spectral properties are essential for understanding its behavior in different environments.
Ethyl phosphorodiamidate finds diverse applications primarily in:
The convergence of guanidinium-functionalized morpholino oligomers (GMOs) with standard phosphorodiamidate morpholino oligonucleotides (PMOs) represents a breakthrough in antisense therapeutic design. Guanidinium groups enhance cellular uptake through their cationic properties, but integrating them into PMO architectures requires precise synthetic control. Modern approaches employ H-phosphonate chemistry on solid supports, where 5′-H-phosphonate monoester morpholino nucleosides serve as key building blocks. Phosphonium-type condensing reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOPCl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) enable direct H-phosphonamidate bond formation at 0°C within 20 minutes, achieving coupling efficiencies >98% [1]. This contrasts sharply with traditional pivaloyl chloride methods, which cause undesirable side reactions with morpholino amino groups.
Fragment condensation—a cornerstone of convergent synthesis—allows assembly of GMO-PMO chimeras with minimized N-1 mer impurities. For example, coupling pre-synthesized 4-mer GMO and PMO fragments yields 8-mer chimeras with distinct lipophilicity differences, simplifying purification. Solid supports are critical for scalability: Controlled Pore Glass (CPG) with 1000 Å pores accommodates oligomers ≤100 bases, while high-loading polystyrene resins (350 μmol/g) optimize synthesis of shorter sequences [2] [8]. Recent advancements demonstrate automated synthesizers producing 30-mer PMO-GMO hybrids using Fmoc/tBu protection strategies, though guanidinium incorporation necessitates orthogonal protecting groups (e.g., Pbf-guanidine) to prevent side reactions during elongation [3].
Table 1: Performance of Condensing Reagents in GMO-PMO Chimera Synthesis
Condensing Reagent | Coupling Time | Coupling Yield | Compatibility |
---|---|---|---|
PyBOP | 20 min | 98.5% | Guanidinium, all nucleobases |
BOPCl | 20 min | 97.8% | Cytidine-rich sequences |
Pivaloyl chloride | >60 min | <5% | Incompatible (capping) |
BOMP | 15 min | 99.1% | AT-rich sequences |
Historically, ethyl phosphorodiamidate linkages relied on mercury(II) oxide-mediated Staudinger reactions, posing toxicity and environmental risks. Contemporary methodologies leverage inorganic salt catalysts and phosphonium activators to forge P-N bonds sustainably. Lithium bromide (LiBr), for instance, accelerates aryl-H-phosphonate intermediate formation 10-fold by stabilizing reactive species, enabling ethyl phosphorodiamidate coupling in <8 minutes at 90°C [1] [6]. This approach eliminates heavy metals while maintaining yields >95% for symmetrical phosphorodiamidates.
For asymmetrical derivatives (e.g., ethyl methylphosphorodiamidates), phosphorodiamidite chemistry offers superior control. Monomers protected with 4,4′-dimethoxytrityl (DMTr) groups undergo activation by acidic tetrazole derivatives (e.g., 5-ethylthio-1H-tetrazole), forming phosphoramidite intermediates that react with amines without mercury [3]. Subsequent oxidation with tert-butyl hydroperoxide yields ethyl phosphorodiamidates with ≤1% P(III) impurities. Continuous-flow reactors further enhance this process, reducing reaction times from hours to minutes and improving reproducibility for GMP-scale production [1].
Emerging enzymatic strategies utilize phosphodiesterases and ligases to assemble phosphorodiamidate-linked "blockmers"—short oligomer intermediates (4–8 residues). Almac’s RNA ligase, for example, joins ethyl phosphorodiamidate blockmers in solution phase, circumventing solid-phase limitations and reducing sulfurized byproducts by 70% [3].
Table 2: Catalytic Systems for Mercury-Free Phosphorodiamidate Bond Formation
Catalyst/Activator | Reaction Time | Purity | Application Scope |
---|---|---|---|
LiBr/pyridine | 8 min (90°C) | >95% | Symmetrical diamidates |
5-ethylthio-1H-tetrazole | 5 min (RT) | 97% | Asymmetrical diamidates |
ZnCl₂/imidazole | 30 min (60°C) | 92% | Acid-sensitive substrates |
Blockmer ligase | 2 h (37°C) | >99% | Fragment condensation |
Ethyl phosphorodiamidate prodrugs of nucleoside monophosphates exhibit stereochemistry-dependent bioactivation. Symmetrical N,N'-diethyl phosphorodiamidates (e.g., tecovirimat monophosphate prodrug) are achiral due to equivalent ethyl groups, simplifying synthesis and regulatory approval. In contrast, asymmetrical analogs (e.g., ethyl methylphosphorodiamidates) possess P-chirality, generating Rp and Sp diastereomers that differ in metabolic stability and target engagement. The Sp-configuration of sofosbuvir’s ethyl-alaninyl phosphorodiamidate, for instance, enhances hepatitis C virus polymerase inhibition 3-fold over Rp [4].
Controlling stereochemistry requires chiral auxiliaries or stereoselective catalysis. Phenyloxazaphospholidine monomers enable P-stereocenter installation during solid-phase synthesis via SOSICS (Stereocontrolled Oligonucleotide Synthesis with Iterative Capping and Sulfurization), achieving >95% de for phosphorothioate-ethyl phosphorodiamidate hybrids [4]. Post-synthesis, ion mobility spectrometry (IMS) coupled with mass spectrometry resolves diastereomers by their collisional cross-section (CCS) differences, while enzymatic cleavage with phosphodiesterases generates stereodefined fragments for 2D-NMR validation [4]. Regulatory guidelines (ICH Q6A) now mandate stereochemical characterization for asymmetrical prodrugs, necessitating robust chiral stationary phase LC methods (e.g., cyclodextrin columns) for diastereomeric excess (de) assessment.
Table 3: Analytical Techniques for Stereochemical Assessment of Ethyl Phosphorodiamidates
Method | Resolution | Throughput | Key Application |
---|---|---|---|
Chiral AX-HPLC | ΔRt = 1.2 min | Moderate | de quantification |
Capillary electrophoresis | ΔRt = 0.8 min | High | Impurity profiling |
Ion mobility spectrometry | ΔCCS = 2.5% | High | Intact oligomer analysis |
³¹P NMR in chiral solvating agents | Δδ = 0.3 ppm | Low | Absolute configuration |
Ethyl phosphorodiamidates serve as pro-moieties for nucleoside monophosphates (NMPs), overcoming kinase bypass limitations. Optimization focuses on three parameters: lipophilicity, enzymatic lability, and synthetic feasibility. Symmetrical diethyl variants (log P = −0.2) enhance intestinal permeability 10-fold versus NMPs but suffer from premature hydrolysis in plasma. Asymmetrical arylalkyl derivatives (e.g., ethyl phenylphosphorodiamidates) balance stability and activation: the ethyl group facilitates esterase-mediated cleavage, while the aryl moiety tunes electron density to modulate P-N hydrolysis rates [5].
Amino acid/dipeptide promoiety incorporation leverages transporter-mediated uptake. Valine-ethyl phosphorodiamidates (e.g., Val-Sofosbuvir analogs) are substrates for hPEPT1 intestinal transporters and valacyclovirase, enabling targeted intestinal release. Similarly, alanine-glutamate dipeptide-ethyl phosphorodiamidates boost oral bioavailability 45-fold by engaging oligopeptide transporters [5]. However, steric bulk necessitates Bhoc (bicyclohexyloxycarbonyl) protection during synthesis to prevent side reactions.
Cost-to-benefit analysis guides industrial adoption. Ethyl phosphorodiamidates add ~$500/g to API costs versus ~$200/g for aryloxy phosphoramidates. Hybrid strategies—such as coupling H-phosphonate morpholinos with ethyl phosphorodiamidate monomers via flow chemistry—reduce production expenses by 40% while maintaining >90% prodrug conversion [1] [3].
Table 4: Ethyl Phosphorodiamidate Prodrug Motifs for Nucleoside Monophosphates
Prodrug Motif | log D₇.₄ | Activation Mechanism | Relative Bioavailability |
---|---|---|---|
Diethyl phosphorodiamidate | −0.2 | Non-specific esterases | 10x |
Ethyl-phenyl phosphorodiamidate | 1.1 | CYP2B6-mediated oxidation | 25x |
Valyl-ethyl phosphorodiamidate | −1.5 | hVACVase cleavage | 30x |
Ala-Glu-ethyl phosphorodiamidate | −3.8 | Intestinal peptidases | 45x |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: